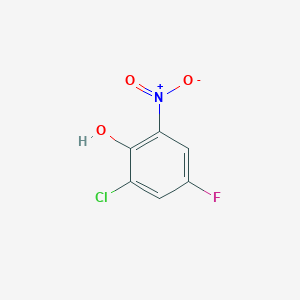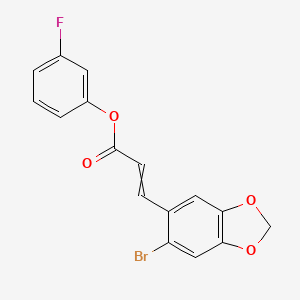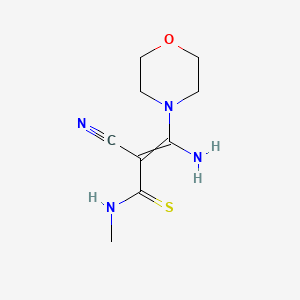
3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide: is a complex organic compound with the molecular formula C₉H₁₄N₄OS It is characterized by the presence of multiple functional groups, including an amino group, a cyano group, a morpholino ring, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide typically involves multi-step organic reactions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). This reaction leads to the formation of an intermediate, which undergoes further cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or reduced cyano derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-cyano-N-methyl-3-morpholino-2-propenamide
- 3-amino-2-cyano-N-methyl-3-piperidino-2-propenethioamide
Uniqueness
3-amino-2-cyano-N-methyl-3-(morpholin-4-yl)prop-2-enethioamide is unique due to the presence of the morpholino ring and the thioamide group, which confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C9H14N4OS |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
3-amino-2-cyano-N-methyl-3-morpholin-4-ylprop-2-enethioamide |
InChI |
InChI=1S/C9H14N4OS/c1-12-9(15)7(6-10)8(11)13-2-4-14-5-3-13/h2-5,11H2,1H3,(H,12,15) |
InChI Key |
GLINEWRVFBKPBP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C(=C(N)N1CCOCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-(7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B1307977.png)
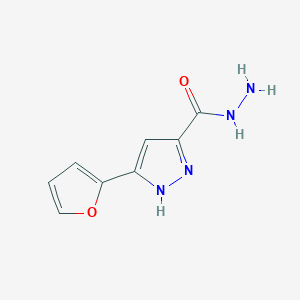

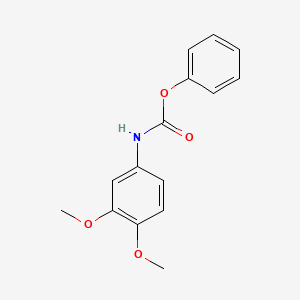
![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)
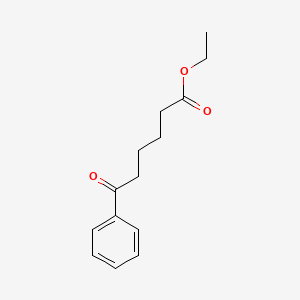
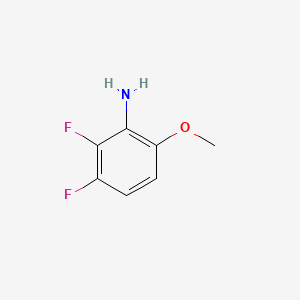
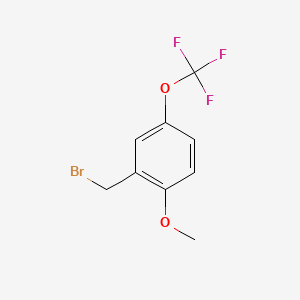

![N-[(4-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1308014.png)
![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)
![3-[5-(3-Oxo-3-phenyl-1-propenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B1308020.png)
